IOX2

Hypoxia Chemical Probe Selectivity Epigenetics

Traditional pan-HIF-PH inhibitors confound experimental interpretation through off-target JMJD demethylase effects. IOX2 addresses this with >100-fold selectivity for PHD2 over JMJD2A/C/E and JMJD3, enabling clean dissection of HIF-1α-dependent transcriptional activation without the confounding gene repression signature of physical hypoxia. Its distinct phase II metabolism profile (7 glucuronide conjugates) makes it a superior reference standard for UGT activity assays and doping control LC-MS/MS method validation alongside FG-4592.

Molecular Formula C19H16N2O5
Molecular Weight 352.3 g/mol
CAS No. 931398-72-0
Cat. No. B612031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIOX2
CAS931398-72-0
SynonymsIOX2;  IOX-2;  IOX 2
Molecular FormulaC19H16N2O5
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O
InChIInChI=1S/C19H16N2O5/c22-15(23)10-20-18(25)16-17(24)13-8-4-5-9-14(13)21(19(16)26)11-12-6-2-1-3-7-12/h1-9,24H,10-11H2,(H,20,25)(H,22,23)
InChIKeyCAOSCCRYLYQBES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IOX2: PHD2-Selective HIF Pathway Activator


IOX2 (N-[[1,2-Dihydro-4-hydroxy-2-oxo-1-(phenylmethyl)-3-quinolinyl]carbonyl]glycine) is a synthetic, cell-permeable small molecule that potently inhibits hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PHD2, also known as EGLN1) . Developed by the Structural Genomics Consortium (SGC) as a high-quality chemical probe, IOX2 stabilizes HIF-1α by blocking its prolyl hydroxylation-dependent degradation, thereby mimicking the cellular hypoxic response [1]. With a molecular weight of 352.34 g/mol and a purity typically ≥98%, IOX2 is widely used as a reference tool to investigate the HIF signaling axis .

Why Generic HIF-PH Inhibitors Cannot Substitute IOX2


Within the class of 2-oxoglutarate-dependent dioxygenase inhibitors, compounds exhibit highly divergent selectivity profiles, metabolic fates, and cellular potency, precluding simple interchange. While all HIF-PH inhibitors stabilize HIF-α, their off-target effects on the broader JMJD histone demethylase family or other 2OG oxygenases can confound experimental interpretation [1]. For example, the pan-HIF-PH inhibitor FG-4592 and the broad-spectrum 2OG antagonist DMOG induce transcriptional signatures and metabolic responses that are not recapitulated by the PHD2-selective probe IOX2 [2]. Similarly, the more potent analog IOX4 differs markedly in its pharmacokinetic and metabolic liability, which is critical for in vivo applications [3]. Selecting a tool without IOX2's specific, quantifiable characteristics risks introducing unintended biological variability and compromises data reproducibility.

Quantitative Evidence for IOX2 Specificity


PHD2 Selectivity Over Off-Target 2OG Oxygenases

IOX2 demonstrates high selectivity for its primary target, PHD2, over a panel of structurally related 2-oxoglutarate-dependent dioxygenases. It potently inhibits PHD2 with an IC50 of 21 nM, while requiring concentrations exceeding 100 μM to affect JMJD2A, JMJD2C, JMJD2E, JMJD3, or the factor inhibiting HIF (FIH), representing a >100-fold selectivity window [1]. In contrast, the broad-spectrum inhibitor DMOG antagonizes multiple 2OG oxygenases, and even the related probe IOX4 shows reduced selectivity for JMJD3 (IC50 ~1.4 μM) [2]. This narrow target engagement is critical for deconvoluting HIF-dependent phenotypes from other oxygen-sensing pathways.

Hypoxia Chemical Probe Selectivity Epigenetics

Distinct Metabolite Profile in Liver Microsomes

In vitro metabolism studies using equine liver microsomes reveal that IOX2 undergoes a unique pattern of biotransformation relative to its structural analogs IOX3 and IOX4. IOX2 yields a total of 10 metabolites (3 phase I and 7 phase II), predominantly via oxidation and subsequent glucuronidation [1]. This metabolic signature is distinct from that of IOX4, which generates only 5 metabolites (3 phase I and 2 phase II), and IOX3, which generates 9 metabolites (4 phase I and 5 phase II). These differences in metabolic liability directly impact the choice of probe for in vivo studies and the design of analytical methods for detection.

Drug Metabolism Doping Control Pharmacokinetics

Transcriptional Activation Without Full Hypoxic Repression

RNA-sequencing analysis in HeLa cells demonstrates that while both the PHD2-selective inhibitor IOX2 and the pan-PHD inhibitor FG-4592 activate HIF-dependent genes, they do not fully mimic the transcriptional repression signature induced by true hypoxia [1]. This indicates that while IOX2 effectively induces the hypoxic activation response, its targeted inhibition profile does not engage all pathways necessary for complete transcriptional reprogramming, a feature that distinguishes it from both hypoxia itself and broader-acting inhibitors.

Transcriptomics RNA-seq Gene Regulation

PHD2 Isoform Selectivity Over PHD1 and PHD3

IOX2 demonstrates a defined selectivity profile within the PHD enzyme family itself. It potently inhibits PHD2 with an IC50 of ~20 nM, but its activity against PHD1 is weak (IC50 > 800 nM) and against PHD3 is moderate (IC50 > 600 nM) . This >40-fold and >30-fold selectivity for PHD2 over PHD1 and PHD3, respectively, contrasts with the broader PHD inhibition profile of clinical candidates like FG-4592, which is known to stabilize both HIF-1 and HIF-2 with less isoform discrimination.

Enzyme Kinetics Isoform Selectivity Chemical Biology

Cellular HIF-1α Induction Potency and Selectivity

In cell-based assays, IOX2 induces HIF-1α protein accumulation in a dose-dependent manner, but with lower potency than the second-generation analog IOX4. Immunoblot analysis shows that in MCF-7, Hep3B, and U2OS cell lines, IOX4 achieves maximal HIF-1α stabilization at lower concentrations than IOX2 [1]. This potency difference is critical: IOX2, with its moderate cellular potency, offers a wider experimental window for dose-response studies without saturating the pathway, whereas the higher potency of IOX4 may be advantageous for applications requiring robust pathway activation at lower doses but carries a higher risk of off-target effects due to its reduced selectivity over JMJD3.

Cell-based Assay HIF Stabilization Chemical Probe

MS/MS Co-Detection with FG-4592 for Doping Control

An analytical peculiarity of IOX2 is its ability to be co-detected with the clinical HIF-PH inhibitor FG-4592 (roxadustat) in mass spectrometry-based assays. The two compounds share identical precursor/product ion pairs, which allows for their simultaneous monitoring in existing liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures without the need for method redevelopment [1]. This feature is particularly valuable for anti-doping laboratories and forensic toxicology units that already have established methods for FG-4592.

Analytical Chemistry Mass Spectrometry Doping Control

Recommended Application Scenarios for IOX2


Isolating PHD2-Specific vs Pan-HIF Pathway Effects

Investigators seeking to isolate the specific contribution of PHD2 inhibition to cellular phenotypes should prioritize IOX2 over pan-PHD inhibitors like FG-4592 or DMOG. The >100-fold selectivity window for IOX2 against off-target JMJD histone demethylases [1] and its intra-family discrimination against PHD1/PHD3 ensure that observed effects, such as HIF-1α stabilization and downstream gene activation, are primarily attributable to PHD2 blockade. This makes IOX2 the probe of choice for generating cleaner, more interpretable data in fundamental hypoxia signaling studies.

HIF-Mediated Transcriptional Activation Without Hypoxic Repression

For transcriptomic studies aimed at dissecting the HIF activation arm of the hypoxic response without the confounding variable of global gene repression, IOX2 is the appropriate tool. RNA-seq data confirms that IOX2 (and other PHD inhibitors) fails to induce the full complement of hypoxia-repressed genes [2]. Therefore, experiments designed to map the HIF-dependent 'activation' transcriptome should utilize IOX2 to avoid the complexity of the broader hypoxia-induced 'repression' signature, which is more accurately modeled by physical hypoxia.

Method Development for Doping Control and Toxicology

Analytical laboratories developing or running LC-MS/MS screens for HIF stabilizers will find IOX2 to be a strategically advantageous compound. Its demonstrated co-detection with the clinically established drug roxadustat (FG-4592) via identical MS/MS transitions [3] streamlines method setup and validation. Procuring IOX2 as a reference standard allows labs to extend their existing FG-4592 assays to cover this emerging doping agent without significant instrument time or method development costs.

In Vitro Metabolism with Defined Glucuronidation Profile

When designing in vitro drug metabolism and pharmacokinetic (DMPK) experiments focused on phase II conjugation, IOX2 offers a distinct and well-characterized metabolite profile. It generates a higher number of glucuronide conjugates (7 phase II metabolites) compared to analogs like IOX4 [4]. This makes IOX2 a valuable model substrate for investigating UGT enzyme activity, developing glucuronide hydrolysis protocols, and studying the impact of conjugation on HIF-PH inhibitor disposition and activity.

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